molecular formula C27H37ClN2O4 B12993921 Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride

Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride

Cat. No.: B12993921
M. Wt: 489.0 g/mol
InChI Key: YUQZYKKYERNXDA-IASLIYKDSA-N
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Description

Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a potent and selective kappa opioid receptor (KOR) antagonist that has emerged as a critical pharmacological tool for dissecting the KOR's role in the central nervous system. This compound is a key intermediate or analog in the development of novel therapeutics, particularly building upon the structure of CYM-53093 , a well-characterized, brain-penetrant KOR antagonist. Its primary research value lies in its high selectivity for KOR over other opioid receptor subtypes, which allows investigators to probe the receptor's specific involvement in a wide array of physiological and behavioral processes without significant off-target effects. Research applications for this compound are extensive, focusing on the study of dysregulation of the dynorphin/KOR system , which is implicated in stress responses, depressive and anxiety-like behaviors, and substance use disorders. By antagonizing KOR, this compound facilitates the investigation of neurobiological mechanisms underlying these conditions, offering potential insights for novel antidepressant, anxiolytic, and anti-addiction strategies. Furthermore, its utility extends to research on KOR's role in modulating dopamine release and its subsequent impact on reward pathways and motivation. The specific stereochemistry, denoted by the (S) and (3R,4R) configurations, is essential for its optimal binding affinity and functional activity, making it a precise tool for structure-activity relationship (SAR) studies aimed at developing next-generation neurotherapeutics.

Properties

Molecular Formula

C27H37ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

ethyl 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetate;hydrochloride

InChI

InChI=1S/C27H36N2O4.ClH/c1-4-33-25(31)17-28-26(32)22(15-21-9-6-5-7-10-21)19-29-14-13-27(3,20(2)18-29)23-11-8-12-24(30)16-23;/h5-12,16,20,22,30H,4,13-15,17-19H2,1-3H3,(H,28,32);1H/t20-,22-,27+;/m0./s1

InChI Key

YUQZYKKYERNXDA-IASLIYKDSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O.Cl

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CN2CCC(C(C2)C)(C)C3=CC(=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core piperidine structure, followed by the introduction of the benzyl and hydroxyphenyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and chromatography for purification.

Chemical Reactions Analysis

Reaction 1: Nucleophilic Substitution

Reactants :

  • 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol (Formula-2)

  • (S)-Ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate (Formula-3)

Conditions :

  • Base : Sodium bicarbonate

  • Solvent : Tertiary butanol

  • Temperature : 80–85°C

  • Time : 12–16 hours

Outcome :
Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate (Formula-4) is formed with 92–95% purity and 85–90% yield .

Reaction 2: Acid Salt Formation

Reactant : Formula-4
Acid : Ethyl acetate-HCl (gas or solution)
Solvent : Ethyl acetate

Outcome :
The hydrochloride salt (Formula-5a) precipitates with ≥99% purity after recrystallization .

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under basic conditions:

Reaction 3: Saponification

Reactant : Formula-5a
Conditions :

  • Base : Aqueous NaOH (2–5 eq)

  • Solvent : Isopropanol/water (3:1)

  • Temperature : 25–30°C

Outcome :
The ester hydrolyzes to [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]amino]acetic acid (Formula-1), which is further purified to the dihydrate form (Formula-1a) using oxalic or acetic acid .

Acid-Base Reactions

The hydrochloride salt participates in reversible protonation-deprotonation:

Reaction 4: Neutralization

Reactant : Formula-5a
Base : Aqueous ammonia
Conditions : Methanol, 25°C

Outcome :
Freebase formation (Formula-1), which is isolated as a crystalline solid .

Reaction 5: Salt Metathesis

Reactant : Formula-1
Acids Tested :

  • Oxalic acid

  • Tartaric acid

  • Maleic acid

Outcome :
New salts form with distinct melting points and solubilities. Maleate salt shows optimal stability for pharmaceutical formulation .

Stereochemical Considerations

The (3R,4R)-piperidine and (S)-propanamido configurations are preserved via:

  • Steric control : Tertiary butanol minimizes racemization during alkylation .

  • Low-temperature acidification : Prevents epimerization during HCl salt formation .

Chirality Retention Data

StepOptical PurityMethod
Post-Alkylation99.2% eeChiral HPLC
Post-Acidification98.8% eePolarimetry

Thermal Stability

  • Decomposition Temperature : 210–215°C (TGA/DSC)

  • Storage : Stable at 2–8°C for >24 months .

pH Stability

ConditionDegradation Observed
pH < 2 (HCl)Ester hydrolysis (20% in 24h)
pH 7.4 (buffer)<5% degradation in 48h

Scientific Research Applications

Sirtuin Inhibition

Research indicates that compounds similar to ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride may act as inhibitors of sirtuin enzymes, particularly SIRT2. Sirtuins are a family of proteins involved in regulating cellular processes such as aging and inflammation. Inhibition of SIRT2 has been linked to potential anti-tumor effects, making this compound a candidate for further investigation in cancer therapy .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Compounds with similar piperidine structures have been studied for their ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the hydroxyphenyl group may enhance its interaction with neuroreceptors .

Synthetic Routes

The synthesis of this compound involves several steps:

  • Reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate.
  • The process typically employs bases such as sodium bicarbonate in organic solvents like tertiary butanol .

Anti-Cancer Research

A recent study explored the effects of compounds structurally related to this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential use as a chemotherapeutic agent .

Neuroprotective Studies

In another study focusing on neurodegenerative diseases, researchers found that similar compounds could enhance neuronal survival in models of oxidative stress. This highlights the potential application of this compound in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate signaling cascades involved in cell growth, apoptosis, or neurotransmission. The precise molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, including (S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride () and derivatives from European patent applications (). Key comparisons are outlined below:

Parameter Target Compound (S)-Methyl Ester Analogue () Piperidine Derivatives ()
Core Structure (3R,4R)-3,4-dimethylpiperidine with 3-hydroxyphenyl Identical piperidine core Varied substituents (e.g., chlorophenyl, fluorophenyl)
Side Chain Ethyl ester-linked propanamide Methyl ester-linked propanoate Carboxylic acid esters or amides with halogenated aryl groups
Stereochemistry (S)-configuration in propanamide; (3R,4R) in piperidine (S)-configuration in propanoate; (3R,4R) in piperidine Mixed stereochemistry (e.g., (4aS) or (4aR))
Physicochemical Properties Higher lipophilicity (logP ~3.5 inferred) due to ethyl ester Lower logP (~3.0 inferred) due to methyl ester Variable logP (2.8–4.2) based on substituents
Bioactivity Predicted opioid/adrenergic receptor modulation (unpublished data inferred) Similar target profiles but reduced metabolic stability Anticancer or anti-inflammatory activity in patents

Key Differences and Implications

Ester Group Variations : The ethyl ester in the target compound likely confers greater metabolic stability compared to the methyl ester analogue (), as larger ester groups resist esterase-mediated hydrolysis . This may translate to a longer half-life in vivo.

Stereochemical Specificity : The strict (3R,4R) and (S) configurations in the target compound and its methyl ester analogue contrast with derivatives in and , which exhibit mixed stereochemistry. This specificity is often linked to selective receptor binding, as seen in opioid ligands where stereochemistry dictates μ- vs. κ-receptor affinity .

Substituent-Driven Bioactivity : While the target compound’s 3-hydroxyphenyl group may favor interactions with CNS receptors, halogenated aryl groups in patent derivatives () are associated with anticancer activity, likely due to DNA intercalation or kinase inhibition .

Research Findings and Data Gaps

  • Bioactivity Clustering : highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s piperidine-amide scaffold aligns with neuroactive agents, whereas halogenated analogues () align with cytotoxic activity .
  • Synthetic Challenges : Patent data () reveal that piperidine derivatives require rigorous purification (e.g., silica gel chromatography), suggesting the target compound’s synthesis may also demand high-resolution separation techniques.

Biological Activity

Ethyl 2-((S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanamido)acetate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a hydroxyl group and a benzyl moiety. The synthesis involves the reaction of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol with (S)-isobutyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate in the presence of triethylamine and toluene, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Pharmacological Properties

This compound exhibits significant pharmacological activity. Notably, it has been investigated for its interactions with opioid receptors, particularly as a kappa-opioid receptor antagonist. Such antagonists have been studied for their potential in treating conditions like depression and substance abuse disorders .

Case Studies

  • Kappa Opioid Antagonism : A study highlighted the role of kappa-opioid antagonists in modulating pain responses and their potential therapeutic applications . this compound's structural features suggest it could be effective in this role.
  • Antimicrobial Screening : In related research involving similar compounds, several derivatives were synthesized and screened for biological activity against a range of pathogens. Results indicated that certain modifications led to enhanced antimicrobial efficacy . This could inform future studies on the specific compound .

Data Table: Biological Activity Overview

Activity Type Description Reference
Kappa Opioid AntagonismPotential treatment for depression and addiction
AntibacterialEffective against E. coli, Staphylococcus aureus
AntifungalActivity against various fungal strains

Q & A

Synthesis and Optimization

Basic Q1: What synthetic strategies are commonly employed to construct the stereochemically complex piperidine core in this compound? Methodological Answer: The (3R,4R)-3,4-dimethylpiperidine moiety can be synthesized via asymmetric hydrogenation of substituted pyridines or reductive amination of keto-precursors. For example, in related patents (), chiral resolution using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a starting material is described. Key steps include:

  • Chiral induction : Use of L-proline derivatives or chiral catalysts to control stereochemistry.
  • Reductive cyclization : Employing NaBH4 or LiAlH4 to form the piperidine ring.
  • Protection/deprotection : Temporary masking of the 3-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

Advanced Q1: How can researchers optimize reaction conditions to minimize racemization during the coupling of the benzyl-propanamido fragment? Methodological Answer: Racemization at the (S)-2-benzyl center is a critical challenge. Strategies include:

  • Low-temperature coupling : Using HATU/DIPEA at 0–5°C to activate the carboxylate while suppressing base-induced racemization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states but require strict anhydrous conditions.
  • Monitoring by chiral HPLC : Regular sampling to assess enantiomeric excess (ee) during coupling (e.g., Chiralpak IC-3 column, hexane:isopropanol 90:10) .

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